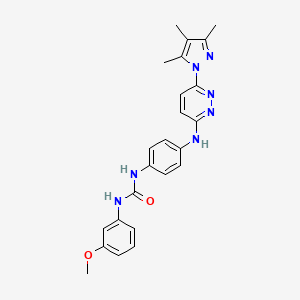
tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H24FN3O2 and a molecular weight of 309.38 g/mol This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring
Scientific Research Applications
tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of the compound is suggested to involve the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . This suggests that the compound may have antibacterial properties.
Biochemical Pathways
Given its suggested mode of action, it can be inferred that the compound may interfere with the normal functioning of bacterial cell membranes, potentially affecting a variety of cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, and further studies may be needed to fully understand these aspects .
Result of Action
The compound’s action on bacterial cell membranes could potentially lead to the death of the bacteria, thereby exhibiting antibacterial effects . .
Preparation Methods
The synthesis of tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the fluorophenyl group is replaced by other substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate: This compound has a similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound has a piperazine ring instead of a piperidine ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-(2-amino-4-fluorophenyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWZUNEWAEBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477969.png)




![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)

![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)


![4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine](/img/structure/B2477985.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)
![N-(2,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2477987.png)
